molecular formula C21H18NO4+ B1238335 Chelerythrine hydroxide CAS No. 478-03-5

Chelerythrine hydroxide

Cat. No.: B1238335
CAS No.: 478-03-5
M. Wt: 348.4 g/mol
InChI Key: LLEJIEBFSOEYIV-UHFFFAOYSA-N
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Description

Chelerythrine hydroxide is a benzophenanthridine alkaloid found in various plant species, including Chelidonium majus (greater celandine), Sanguinaria canadensis (bloodroot), and Macleaya cordata (plume poppy). It is known for its potent biological activities, including antibacterial, anti-inflammatory, and anticancer properties. This compound is a selective and cell-permeable inhibitor of protein kinase C, making it a valuable compound in biochemical research.

Mechanism of Action

Target of Action

Chelerythrine hydroxide, also known as Helleritrine hydroxide, is a benzophenanthridine alkaloid . It primarily targets Protein Kinase C (PKC) and G-protein-coupled CB1 receptors . PKC is a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues . CB1 receptors are a type of G protein-coupled receptor which is involved in mediating various physiological processes including synaptic plasticity, learning, and memory .

Mode of Action

This compound acts as a potent, selective, and cell-permeable inhibitor of PKC in vitro . It inhibits the phosphorylation of HSF1 by inhibiting PKC, which blocks the nuclear migration and subsequent synthesis of hsp70, leading to reduced cell viability and activation of apoptotic machinery .

Biochemical Pathways

This compound affects several biochemical pathways. It has been shown to inhibit SERCA activity, leading to an accumulation of calcium ions in the cytoplasm . This forces an influx of calcium ions into the mitochondria, altering its normal activity and leading to apoptosis signaling . Other cellular transporters, like the PMCA, have also been shown to be negatively regulated by chelerythrine, preventing PMCA from effectively removing calcium ions from inside the cell .

Pharmacokinetics

Metabolic engineering of saccharomyces cerevisiae for chelerythrine biosynthesis has been performed . The biosynthesis pathway was optimized by examining the impact of multiple copies of each enzyme, especially P450s, on chelerythrine synthesis .

Result of Action

This compound has been shown to induce cytotoxicity in a dose-dependent manner . It increases the production of reactive oxygen species (ROS) and induces oxidative stress . Additionally, it triggers the loss of mitochondrial membrane potential, decreases the expression of mitochondrial complexes, upregulates the expression of Bax, CytC, and cleaved-PARP1 proteins, and the activities of caspase-9 and caspase-3, and downregulates the expression of Bcl-XL, and HO-1 proteins, finally resulting in cell apoptosis .

Action Environment

The action environment of this compound can influence its action, efficacy, and stability. For instance, the production of chelerythrine was significantly improved in yeast by applying a combinatorial engineering strategy . This underscores the potential of metabolic engineering and synthetic biology in revolutionizing natural product biosynthesis .

Biochemical Analysis

Biochemical Properties

Chelerythrine hydroxide plays a significant role in biochemical reactions, primarily through its inhibition of protein kinase C (PKC). PKC is a family of enzymes that phosphorylate serine and threonine residues in proteins, thereby regulating various cellular processes. This compound inhibits PKC by binding to its regulatory domain, preventing its activation and subsequent phosphorylation of target proteins . Additionally, this compound interacts with other biomolecules such as Bcl-2 family proteins, including BclXL and Bax, influencing apoptosis and autophagy .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound induces apoptosis in cancer cells by inhibiting PKC and disrupting mitochondrial function . It also affects cell signaling pathways such as the MAPK/ERK pathway, leading to altered gene expression and cellular responses . Furthermore, this compound has been shown to induce autophagy in certain cell types, contributing to its potential therapeutic effects .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules and inhibition of key enzymes. This compound binds to the regulatory domain of PKC, preventing its activation and subsequent phosphorylation of target proteins . This inhibition disrupts downstream signaling pathways, leading to altered cellular responses. Additionally, this compound interacts with Bcl-2 family proteins, displacing Bax from BclXL and promoting apoptosis . It also inhibits the activity of SERCA (sarcoplasmic/endoplasmic reticulum Ca2+ ATPase), leading to increased cytoplasmic calcium levels and triggering apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, allowing for consistent experimental results . Prolonged exposure to this compound may lead to degradation and reduced efficacy. Long-term studies have demonstrated that this compound can induce sustained apoptosis and autophagy in certain cell types, highlighting its potential for therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can effectively inhibit PKC activity and induce apoptosis in cancer cells . Higher doses may lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . It is essential to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It inhibits PKC activity, leading to altered phosphorylation of target proteins and downstream signaling pathways . Additionally, this compound affects metabolic flux and metabolite levels by modulating key enzymes involved in cellular metabolism . These interactions contribute to its overall biochemical and cellular effects.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is cell-permeable, allowing it to enter cells and interact with intracellular targets . This compound may also interact with transporters and binding proteins, influencing its localization and accumulation within specific cellular compartments . These transport and distribution mechanisms play a crucial role in determining the compound’s efficacy and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. Studies have shown that this compound primarily localizes to the cytoplasm and mitochondria, where it exerts its effects on PKC and other biomolecules . The compound’s localization to specific compartments or organelles is influenced by targeting signals and post-translational modifications . Understanding the subcellular localization of this compound is crucial for elucidating its molecular mechanisms and optimizing its therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Chelerythrine hydroxide can be synthesized through several synthetic routes. One common method involves the extraction of chelerythrine from plant sources, followed by chemical modification to obtain the hydroxide form. The extraction process typically involves solvent extraction using organic solvents such as methanol or ethanol. The extracted chelerythrine is then subjected to hydroxylation reactions using reagents like hydrogen peroxide or hydroxylamine under controlled conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound often involves the use of biotechnological approaches. Metabolic engineering of microorganisms, such as Saccharomyces cerevisiae, has been employed to produce chelerythrine through heterologous expression of plant-derived enzymes. This method allows for the large-scale production of chelerythrine, which can then be converted to this compound through chemical modification.

Chemical Reactions Analysis

Types of Reactions

Chelerythrine hydroxide undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form chelerythrine oxide using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.

    Substitution: this compound can undergo substitution reactions with nucleophiles, resulting in the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents under controlled temperature and pH conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Nucleophiles such as amines or thiols; reactions are conducted in organic solvents like dichloromethane or acetonitrile.

Major Products Formed

    Oxidation: Chelerythrine oxide

    Reduction: Reduced chelerythrine derivatives

    Substitution: Substituted chelerythrine derivatives

Scientific Research Applications

Chelerythrine hydroxide has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a probe for studying protein kinase C activity.

    Biology: Employed in cell biology research to study apoptosis, cell signaling pathways, and protein interactions.

    Medicine: Investigated for its potential therapeutic effects in cancer treatment, antimicrobial therapy, and anti-inflammatory applications.

    Industry: Utilized in the development of biopesticides and growth-promoting feed additives in agriculture.

Comparison with Similar Compounds

Chelerythrine hydroxide is structurally and functionally similar to other benzophenanthridine alkaloids, such as sanguinarine and berberine. it is unique in its potent and selective inhibition of protein kinase C. Unlike sanguinarine, which also exhibits antimicrobial properties, this compound has a more pronounced effect on protein kinase C activity. Berberine, on the other hand, is known for its broad-spectrum antimicrobial and anti-inflammatory activities but does not exhibit the same level of protein kinase C inhibition as this compound.

Similar Compounds

  • Sanguinarine
  • Berberine
  • Chelidonine

Properties

IUPAC Name

1,2-dimethoxy-12-methyl-[1,3]benzodioxolo[5,6-c]phenanthridin-12-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18NO4/c1-22-10-16-13(6-7-17(23-2)21(16)24-3)14-5-4-12-8-18-19(26-11-25-18)9-15(12)20(14)22/h4-10H,11H2,1-3H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLEJIEBFSOEYIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=C2C(=C3C=CC(=C(C3=C1)OC)OC)C=CC4=CC5=C(C=C42)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18NO4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3895-92-9 (chloride), 478-03-5 (hydroxide)
Record name Chelerythrine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034316159
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DSSTOX Substance ID

DTXSID20861211
Record name Cheleritrine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34316-15-9
Record name Chelerythrine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34316-15-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Chelerythrine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chelerythrine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB17024
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Record name Cheleritrine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-dimethoxy-12-methyl[1,3]benzodioxolo[5,6-c]phenanthridinium
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Record name CHELERYTHRINE
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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